5-methyl-N-(thiophen-3-ylmethyl)pyridin-2-amine
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Overview
Description
5-methyl-N-(thiophen-3-ylmethyl)pyridin-2-amine is a heterocyclic compound that contains both pyridine and thiophene rings. These types of compounds are often of interest due to their potential biological and pharmacological activities. The presence of both nitrogen and sulfur atoms in the structure can lead to unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(thiophen-3-ylmethyl)pyridin-2-amine typically involves the reaction of 5-methyl-2-aminopyridine with thiophen-3-ylmethyl halides under basic conditions. The reaction can be carried out in solvents such as toluene or ethyl acetate, and common bases like sodium hydride or potassium carbonate are used to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it to piperidine derivatives.
Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, particularly at the methyl group on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of light or heat.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated or alkylated pyridine derivatives.
Scientific Research Applications
5-methyl-N-(thiophen-3-ylmethyl)pyridin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-methyl-N-(thiophen-3-ylmethyl)pyridin-2-amine is not fully understood, but it is believed to interact with various molecular targets due to its heterocyclic structure. The nitrogen and sulfur atoms can form coordination complexes with metal ions, potentially affecting enzyme activity or receptor binding. The compound may also undergo metabolic transformations that lead to active metabolites with distinct biological activities .
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-N-(thiophen-2-ylmethyl)pyridin-2-amine
- 3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine
- 2-(pyridin-2-yl)pyrimidine derivatives
Uniqueness
5-methyl-N-(thiophen-3-ylmethyl)pyridin-2-amine is unique due to the specific positioning of the methyl and thiophen-3-ylmethyl groups, which can influence its reactivity and biological activity. The combination of pyridine and thiophene rings also provides a versatile scaffold for further chemical modifications and applications .
Properties
IUPAC Name |
5-methyl-N-(thiophen-3-ylmethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-9-2-3-11(12-6-9)13-7-10-4-5-14-8-10/h2-6,8H,7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQDZBMDYGYDON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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